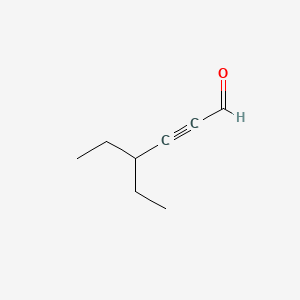

Hex-2-ynal, 4-ethyl-

Description

BenchChem offers high-quality Hex-2-ynal, 4-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hex-2-ynal, 4-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

71932-97-3 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

4-ethylhex-2-ynal |

InChI |

InChI=1S/C8H12O/c1-3-8(4-2)6-5-7-9/h7-8H,3-4H2,1-2H3 |

InChI Key |

XZYAPQCJDYFPBN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C#CC=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-Ethyl-hex-2-ynal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-ethyl-hex-2-ynal, a valuable building block in organic synthesis. The document details a plausible synthetic pathway, including experimental protocols, and outlines the expected analytical data for the characterization of the target compound.

Synthesis of 4-Ethyl-hex-2-ynal

The synthesis of 4-ethyl-hex-2-ynal can be efficiently achieved through a two-step process. The first step involves the synthesis of the precursor alcohol, 4-ethyl-hex-2-yn-1-ol, via the alkylation of a terminal alkyne. The subsequent step is the selective oxidation of this primary alcohol to the desired aldehyde.

Step 1: Synthesis of 4-Ethyl-hex-2-yn-1-ol

This synthesis involves the reaction of the lithium salt of 1-butyne with ethylene oxide. 1-Butyne is first deprotonated using a strong base, typically n-butyllithium (n-BuLi), to form lithium butylacetylide. This nucleophilic acetylide then attacks the electrophilic carbon of ethylene oxide, leading to the opening of the epoxide ring and, after an acidic workup, the formation of 4-ethyl-hex-2-yn-1-ol.

Step 2: Oxidation of 4-Ethyl-hex-2-yn-1-ol to 4-Ethyl-hex-2-ynal

The selective oxidation of the primary alcohol, 4-ethyl-hex-2-yn-1-ol, to the corresponding aldehyde, 4-ethyl-hex-2-ynal, can be accomplished using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a common and effective reagent for this transformation.

Below is a diagram illustrating the synthetic pathway:

Caption: Synthetic pathway for 4-ethyl-hex-2-ynal.

Characterization of 4-Ethyl-hex-2-ynal

The characterization of 4-ethyl-hex-2-ynal involves the use of various spectroscopic techniques to confirm its structure and purity. The expected data from these analyses are summarized below.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₁₂O |

| Molecular Weight | 124.18 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid |

| Boiling Point | Estimated to be in the range of 160-180 °C |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.2 | s | 1H | -CHO |

| ~2.4 | m | 1H | -CH(CH₂CH₃)₂ |

| ~2.2 | q | 2H | -C≡C-CH₂- |

| ~1.5 | m | 4H | -CH(CH₂CH₃)₂ |

| ~0.9 | t | 6H | -CH(CH₂CH₃)₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| ~193 | -CHO |

| ~95 | -C≡C-CHO |

| ~80 | -C≡C-CHO |

| ~40 | -CH(CH₂CH₃)₂ |

| ~25 | -CH(CH₂CH₃)₂ |

| ~12 | -CH(CH₂CH₃)₂ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H stretch (alkane) |

| ~2720 | Medium | C-H stretch (aldehyde) |

| ~2200 | Medium | C≡C stretch (alkyne) |

| ~1680 | Strong | C=O stretch (α,β-unsaturated aldehyde) |

Mass Spectrometry (Electron Ionization)

The NIST WebBook provides a mass spectrum for 4-ethyl-2-hexynal.

| m/z | Relative Intensity | Assignment |

| 124 | Moderate | [M]⁺ (Molecular ion) |

| 95 | High | [M - CHO]⁺ |

| 67 | High | Fragmentation |

| 55 | High | Fragmentation |

| 41 | High | Fragmentation |

| 29 | High | [CHO]⁺ or [C₂H₅]⁺ |

Experimental Protocols

Protocol 1: Synthesis of 4-Ethyl-hex-2-yn-1-ol

Materials:

-

1-Butyne

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Ethylene oxide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous THF (100 mL).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Add 1-butyne (1.1 equivalents) to the cooled THF.

-

Slowly add n-BuLi (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.

-

Slowly bubble ethylene oxide (1.2 equivalents) through the solution. The reaction is exothermic, so maintain the temperature below -60 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 4-ethyl-hex-2-yn-1-ol.

Protocol 2: Synthesis of 4-Ethyl-hex-2-ynal

Materials:

-

4-Ethyl-hex-2-yn-1-ol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Silica gel

-

Diethyl ether

Procedure:

-

To a round-bottom flask containing a suspension of PCC (1.5 equivalents) in anhydrous CH₂Cl₂ (100 mL), add a solution of 4-ethyl-hex-2-yn-1-ol (1.0 equivalent) in CH₂Cl₂ (20 mL) in one portion.

-

Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether (100 mL) and pass it through a short plug of silica gel to remove the chromium salts.

-

Wash the silica gel plug with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude 4-ethyl-hex-2-ynal.

-

Further purification can be achieved by vacuum distillation or flash column chromatography.

Experimental Workflow

The general workflow for the synthesis and characterization of 4-ethyl-hex-2-ynal is depicted in the following diagram.

Caption: General workflow for synthesis and characterization.

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethyl-hex-2-ynal

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for 4-ethyl-hex-2-ynal. This guide compiles available information and provides theoretical and generalized methodologies where specific experimental data is absent.

Introduction

4-Ethyl-hex-2-ynal is an organic compound characterized by a six-carbon chain containing an aldehyde functional group and a carbon-carbon triple bond. Its structure, featuring both an electrophilic alkyne and a reactive aldehyde, suggests a potential for diverse chemical transformations and biological interactions. This document provides a summary of its known physicochemical properties, a proposed synthetic pathway, and a discussion of its potential reactivity and biological significance.

Physicochemical Properties

Experimental data on the physicochemical properties of 4-ethyl-hex-2-ynal are scarce. The following table summarizes the available information, primarily from the National Institute of Standards and Technology (NIST) WebBook, alongside predicted values for other key properties. It is crucial to note that predicted values are estimations and should be used with caution.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O | NIST[1][2] |

| Molecular Weight | 124.1803 g/mol | NIST[1][2] |

| IUPAC Name | 4-ethylhex-2-ynal | NIST[1][2] |

| CAS Registry Number | 71932-97-3 | NIST[1][2] |

| InChI | InChI=1S/C8H12O/c1-3-8(4-2)6-5-7-9/h7-8H,3-4H2,1-2H3 | NIST[1][2] |

| InChIKey | XZYAPQCJDYFPBN-UHFFFAOYSA-N | NIST[1][2] |

| SMILES | CCC(CC)C#CC=O | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| Vapor Pressure | Not available | |

| LogP (predicted) | Not available |

Spectral Data

The primary experimental spectral data available for 4-ethyl-hex-2-ynal is its mass spectrum.

Mass Spectrometry

The electron ionization (EI) mass spectrum of 4-ethyl-2-hexynal is available on the NIST WebBook.[1] This data is critical for the identification and structural elucidation of the compound.

A detailed interpretation of the mass spectrum would require the spectral data itself, which is not provided in the search results.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

IR Spectroscopy:

-

A strong absorption band around 2200-2260 cm⁻¹ corresponding to the C≡C triple bond stretching.

-

A strong absorption band around 1680-1700 cm⁻¹ for the C=O stretching of the α,β-unsaturated aldehyde.

-

A medium absorption band around 2720 cm⁻¹ and 2820 cm⁻¹ for the C-H stretching of the aldehyde.

-

Absorption bands in the 2850-2960 cm⁻¹ region for the C-H stretching of the ethyl and hexyl groups.

-

-

¹H NMR Spectroscopy:

-

A singlet or doublet for the aldehydic proton (CHO) in the downfield region (δ 9-10 ppm).

-

Signals for the protons on the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃).

-

A signal for the proton at the chiral center (C4).

-

Signals for the protons on the other ethyl group.

-

-

¹³C NMR Spectroscopy:

-

A signal for the carbonyl carbon of the aldehyde in the downfield region (δ 190-200 ppm).

-

Signals for the acetylenic carbons (C2 and C3).

-

Signals for the carbons of the ethyl groups and the chiral center.

-

Experimental Protocols: A Proposed Synthetic Approach

A specific, validated experimental protocol for the synthesis of 4-ethyl-hex-2-ynal is not described in the available literature. However, a plausible synthetic route can be devised based on general methods for the preparation of α,β-unsaturated ynals. One common approach involves the oxidation of the corresponding propargyl alcohol.

Proposed Synthesis of 4-Ethyl-hex-2-yn-1-ol (Precursor)

The precursor alcohol, 4-ethyl-hex-2-yn-1-ol, could be synthesized via the addition of a lithium acetylide to an appropriate aldehyde, followed by quenching with a suitable electrophile.

Oxidation of 4-Ethyl-hex-2-yn-1-ol to 4-Ethyl-hex-2-ynal

The final step would be the oxidation of the primary alcohol to the aldehyde. A variety of mild oxidizing agents can be employed for this transformation to avoid over-oxidation to the carboxylic acid.

General Protocol for the Oxidation of a Propargyl Alcohol:

-

Reagents and Equipment:

-

4-Ethyl-hex-2-yn-1-ol (starting material)

-

Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or manganese dioxide (MnO₂))

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

-

Chromatography column for purification (e.g., silica gel)

-

Standard laboratory glassware and work-up reagents (e.g., diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

-

-

Procedure:

-

Dissolve the 4-ethyl-hex-2-yn-1-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add the chosen oxidizing agent portion-wise to the stirred solution at room temperature or 0 °C, depending on the reactivity of the oxidant.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a suitable reagent (e.g., for PCC, filter through a pad of silica gel or Celite; for DMP, add a saturated solution of sodium thiosulfate).

-

Perform an aqueous work-up by washing the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Characterize the final product, 4-ethyl-hex-2-ynal, using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

-

Mandatory Visualizations

References

Spectroscopic Data of 4-ethyl-hex-2-ynal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 4-ethyl-hex-2-ynal. Due to the limited availability of experimentally derived spectra in public databases, this document presents a combination of experimental mass spectrometry data and computationally predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering insights into the structural characterization of this molecule. Detailed general experimental protocols for the acquisition of spectroscopic data are also provided to aid in laboratory investigations.

Introduction

4-ethyl-hex-2-ynal is an organic molecule of interest in various chemical synthesis and research applications. Its structure, featuring an aldehyde, an internal alkyne, and a chiral center, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide aims to provide a centralized resource for the spectroscopic properties of this compound.

Molecular Structure:

IUPAC Name: 4-ethyl-hex-2-ynal Molecular Formula: C₈H₁₂O Molecular Weight: 124.18 g/mol

Spectroscopic Data

Mass Spectrometry (MS)

The mass spectrum of 4-ethyl-hex-2-ynal was obtained from the NIST WebBook. The data was acquired via electron ionization (EI).

Table 1: Experimental Mass Spectrometry Data for 4-ethyl-hex-2-ynal [1]

| m/z | Relative Intensity (%) | Assignment |

| 27 | 45 | [C₂H₃]⁺ |

| 29 | 100 | [CHO]⁺, [C₂H₅]⁺ |

| 39 | 40 | [C₃H₃]⁺ |

| 41 | 60 | [C₃H₅]⁺ |

| 53 | 35 | [C₄H₅]⁺ |

| 55 | 50 | [C₄H₇]⁺ |

| 67 | 85 | [M-C₄H₇O]⁺ |

| 81 | 30 | [M-C₃H₃O]⁺ |

| 95 | 70 | [M-CHO]⁺ |

| 124 | 20 | [M]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Disclaimer: The following NMR data are predicted using computational models and have not been experimentally verified. These predictions are intended to provide an approximation of the expected spectral features.

Table 2: Predicted ¹H NMR Data for 4-ethyl-hex-2-ynal (Solvent: CDCl₃, Field Strength: 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.15 | s | 1H | CHO |

| 2.45 | m | 1H | CH |

| 1.60 | m | 2H | CH₂ (ethyl) |

| 1.50 | m | 2H | CH₂ (ethyl) |

| 1.05 | t | 3H | CH₃ (ethyl) |

| 0.95 | t | 3H | CH₃ (ethyl) |

Table 3: Predicted ¹³C NMR Data for 4-ethyl-hex-2-ynal (Solvent: CDCl₃, Field Strength: 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 192.5 | CHO |

| 92.0 | C≡C |

| 85.5 | C≡C |

| 45.0 | CH |

| 28.0 | CH₂ (ethyl) |

| 25.0 | CH₂ (ethyl) |

| 12.5 | CH₃ (ethyl) |

| 11.5 | CH₃ (ethyl) |

Infrared (IR) Spectroscopy (Predicted)

Disclaimer: The following IR data are predicted using computational models and have not been experimentally verified. These predictions are intended to provide an approximation of the expected spectral features.

Table 4: Predicted IR Absorption Bands for 4-ethyl-hex-2-ynal

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 2720, 2820 | Medium | C-H stretch (aldehyde) |

| 2250 | Medium | C≡C stretch (alkyne) |

| 1715 | Strong | C=O stretch (aldehyde) |

| 1460 | Medium | C-H bend (alkane) |

| 1380 | Medium | C-H bend (alkane) |

Experimental Protocols

The following are general experimental protocols for obtaining spectroscopic data for a small organic molecule like 4-ethyl-hex-2-ynal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified 4-ethyl-hex-2-ynal into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.

-

Gently swirl the vial to dissolve the sample completely.

-

Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

-

Place the sample into the NMR magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width, acquisition time).

-

Acquire the NMR spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid 4-ethyl-hex-2-ynal directly onto the center of the ATR crystal.

-

Lower the pressure arm to ensure good contact between the sample and the crystal.

-

-

Instrument Setup and Data Acquisition:

-

Run a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

-

Correlate the observed bands with the vibrational modes of the functional groups present in 4-ethyl-hex-2-ynal.

-

Mass Spectrometry (MS)

-

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of 4-ethyl-hex-2-ynal in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

-

Inject a small volume (typically 1 µL) of the solution into the GC injection port.

-

The compound will be vaporized and separated from the solvent and any impurities on the GC column.

-

The separated compound will then be introduced into the mass spectrometer's ion source.

-

-

Ionization and Mass Analysis (Electron Ionization - EI):

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain information about the structure of the molecule.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like 4-ethyl-hex-2-ynal.

Caption: Logical workflow for spectroscopic analysis.

Conclusion

This technical guide provides a summary of the available and predicted spectroscopic data for 4-ethyl-hex-2-ynal. The combination of experimental mass spectrometry data with predicted NMR and IR spectra offers a valuable starting point for the structural characterization of this compound. The general experimental protocols outlined herein provide a framework for researchers to obtain their own experimental data. It is important to re-emphasize that the NMR and IR data presented are computational predictions and should be confirmed by experimental verification for any critical applications.

References

In-depth Technical Guide: 4-ethyl-hex-2-ynal (CAS: 71932-97-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available information for 4-ethyl-hex-2-ynal, a specialized organic compound. Due to the limited public documentation for this specific molecule, this guide focuses on its fundamental properties and provides a general overview of the synthesis and reactivity of related compounds.

Chemical Identity and Properties

4-ethyl-hex-2-ynal is an α,β-unsaturated ynal characterized by an aldehyde functional group conjugated with a carbon-carbon triple bond. Its chemical structure and basic properties are summarized below.

| Property | Value | Source |

| CAS Number | 71932-97-3 | --INVALID-LINK-- |

| Molecular Formula | C₈H₁₂O | --INVALID-LINK-- |

| Molecular Weight | 124.18 g/mol | --INVALID-LINK-- |

| Density | 0.877 g/cm³ | ChemNet |

| Boiling Point | 187.7 °C at 760 mmHg | ChemNet |

| Refractive Index | 1.439 | ChemNet |

| Flash Point | 65.4 °C | ChemNet |

Spectral Data

Currently, only the mass spectrum for 4-ethyl-hex-2-ynal is publicly available.

-

Mass Spectrometry: The mass spectrum (electron ionization) is available on the NIST WebBook, providing information on the fragmentation pattern of the molecule.[1]

No specific Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectral data for 4-ethyl-hex-2-ynal has been identified in public databases.

Synthesis and Reactivity

Experimental Protocols:

A potential synthetic pathway could involve the oxidation of the corresponding propargyl alcohol. This is a common method for the preparation of ynals.

General Reactivity of Ynals:

Ynals are versatile intermediates in organic synthesis. Their reactivity is characterized by the electrophilic nature of both the carbonyl carbon and the β-carbon of the alkyne. They can undergo a variety of transformations, including:

-

Nucleophilic Addition: Nucleophiles can attack the carbonyl group or undergo conjugate addition to the β-carbon.

-

Cycloaddition Reactions: The activated alkyne can participate in various cycloaddition reactions.

-

Reductive Coupling: Ynals can be employed in reductive coupling reactions to form macrocycles.[2]

Supplier Information

Biological Activity and Signaling Pathways

There is currently no information available in the scientific literature to suggest that 4-ethyl-hex-2-ynal is involved in any biological signaling pathways or possesses any specific biological activity. Its primary relevance is likely within the field of synthetic organic chemistry as a building block or intermediate.

Disclaimer: The information provided in this guide is based on a comprehensive search of publicly available data. The absence of certain information, such as detailed experimental protocols and supplier details, indicates a lack of public documentation for this specific compound. Researchers interested in 4-ethyl-hex-2-ynal may need to resort to custom synthesis and perform their own analytical characterization.

References

- 1. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological and Safety Profile of 4-Ethyl-Hex-2-Ynal: A Read-Across Approach

Disclaimer: No direct toxicological studies have been identified for 4-ethyl-hex-2-ynal in the public domain. This technical guide provides a toxicological and safety assessment based on the principle of read-across from structurally similar molecules, primarily other α,β-unsaturated aldehydes. This approach is a scientifically recognized method for data gap filling in chemical risk assessment.[1][2][3] The predictions herein are based on the assumption that 4-ethyl-hex-2-ynal will exhibit a toxicological profile comparable to its analogues due to shared structural features and likely mechanisms of action.

Introduction to 4-Ethyl-Hex-2-Ynal and Read-Across Rationale

4-Ethyl-hex-2-ynal is an organic compound with the molecular formula C₈H₁₂O. Its structure features an aldehyde functional group conjugated with a carbon-carbon triple bond, classifying it as a ynal. The presence of the electrophilic α,β-unsaturated system is a key structural feature that is anticipated to govern its toxicological properties.

The read-across approach for this assessment is predicated on the well-documented reactivity of α,β-unsaturated aldehydes and ketones.[1] These compounds are known to be reactive as Michael acceptors, allowing them to form covalent bonds with nucleophilic moieties in biological macromolecules such as proteins and DNA.[1] This reactivity is the molecular initiating event for several adverse outcomes, including skin sensitization, irritation, and potential genotoxicity.[1][4][5]

The primary analogues selected for this assessment are:

-

4-Ethylhex-2-enal: A close structural analogue where the alkyne is replaced by an alkene.

-

Other C7-C12 linear α,β-unsaturated aldehydes: This group provides data on how carbon chain length can influence toxicological endpoints like skin irritation and sensitization.[4]

It is anticipated that 4-ethyl-hex-2-ynal will share the following toxicological characteristics with its analogues: skin and eye irritation, and a potential for skin sensitization.

Physicochemical Properties

A summary of the basic physicochemical properties of 4-ethyl-hex-2-ynal and its primary analogue, 4-ethylhex-2-enal, is presented in Table 1.

| Property | 4-Ethyl-Hex-2-Ynal | 4-Ethylhex-2-enal |

| CAS Number | 71932-97-3 | 174741-61-8 |

| Molecular Formula | C₈H₁₂O | C₈H₁₄O |

| Molecular Weight | 124.18 g/mol | 126.20 g/mol [6] |

Toxicological Assessment

Based on the read-across from structural analogues, the following sections summarize the anticipated toxicological profile of 4-ethyl-hex-2-ynal.

Acute Toxicity

Data on analogous α,β-unsaturated aldehydes suggests a potential for moderate acute toxicity upon oral and dermal exposure. For instance, 2-heptenal, a C7 α,β-unsaturated aldehyde, exhibits moderate acute oral and dermal toxicity.[4] It is expected that longer-chain aldehydes in this class are generally less acutely toxic.[4]

Skin Irritation

α,β-Unsaturated aldehydes are known to be skin irritants, with potency generally decreasing as the carbon chain length increases.[4] It is therefore predicted that 4-ethyl-hex-2-ynal is likely to be a skin irritant.

Eye Irritation

Similar to skin irritation, compounds that are irritating to the skin are often also irritating to the eyes. Therefore, 4-ethyl-hex-2-ynal is predicted to be an eye irritant.

Skin Sensitization

The ability of α,β-unsaturated aldehydes to act as haptens by covalently binding to skin proteins is a well-established mechanism for inducing skin sensitization.[1][7] This is a key toxicological concern for this class of compounds. Analysis of trends within C6-C12 α,β-unsaturated aldehydes indicates that while they are generally considered skin sensitizers, the potency may decrease with increasing carbon chain length.[4] Therefore, 4-ethyl-hex-2-ynal is predicted to be a skin sensitizer.

Genotoxicity

While some α,β-unsaturated aldehydes have shown genotoxic potential in in vitro tests, this is often not observed in in vivo studies except at high, irritating concentrations.[4] At lower, more physiologically relevant concentrations, these compounds are typically effectively detoxified.[4]

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments relevant to the assessment of 4-ethyl-hex-2-ynal, based on internationally recognized OECD Test Guidelines.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This test is designed to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[8][9][10][11]

-

Test System: Typically, the albino rabbit is used.[8][9][10]

-

Procedure: A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of shaved skin (approximately 6 cm²) and covered with a gauze patch.[8] Untreated skin on the same animal serves as a control.[8] The exposure period is typically 4 hours, after which the substance is removed.[8]

-

Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[12] Observations may continue for up to 14 days to assess the reversibility of any effects.[8][12]

-

Scoring: Skin reactions are graded according to a standardized scoring system. The scores for erythema and edema are evaluated to determine the irritation potential of the substance.[12]

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline is used to determine the potential of a substance to cause eye irritation or corrosion.[13][14][15]

-

Test System: The albino rabbit is the recommended test animal.[13]

-

Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal, with the other eye serving as an untreated control.[13][16] The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[15]

-

Observations: The eyes are examined at 1, 24, 48, and 72 hours after application.[17] Lesions of the cornea, iris, and conjunctiva are scored.[16] The observation period can be extended up to 21 days to assess the reversibility of effects.[13]

-

Scoring: The severity of ocular lesions is graded using a standardized scoring system to classify the substance's irritation or corrosive potential.[13]

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method

This in vitro method provides an alternative to animal testing for skin irritation assessment.[18][19][20][21]

-

Test System: A three-dimensional reconstructed human epidermis (RhE) model that mimics the properties of the upper layers of human skin is used.[18][21]

-

Procedure: The test chemical is applied topically to the surface of the RhE tissue.[18][21] Following a defined exposure period and a post-exposure incubation, the viability of the tissue's cells is determined.[19]

-

Endpoint Measurement: Cell viability is typically measured using the MTT assay, where the conversion of MTT to a colored formazan product by metabolically active cells is quantified.[18][21]

-

Classification: A substance is classified as an irritant (UN GHS Category 2) if it reduces cell viability below a 50% threshold.[20][21]

OECD Test Guideline 442C: In Chemico Skin Sensitisation (Direct Peptide Reactivity Assay - DPRA)

This assay addresses the molecular initiating event of skin sensitization: the covalent binding of a chemical to skin proteins.[5][22][23][24]

-

Principle: The reactivity of a test chemical towards synthetic peptides containing either cysteine or lysine is quantified.[5][23][24][25]

-

Procedure: The test chemical is incubated with the synthetic peptides for 24 hours.[5][25] The remaining concentration of the peptides is then measured using High-Performance Liquid Chromatography (HPLC).[25]

-

Data Analysis: The percentage of peptide depletion for both cysteine and lysine is calculated. These values are then used to categorize the substance into one of four reactivity classes (minimal, low, moderate, or high).[25]

-

Prediction Model: Based on the reactivity classification, a prediction of the skin sensitization potential is made.[5]

OECD Test Guideline 442D: In Vitro Skin Sensitisation (ARE-Nrf2 Luciferase Test Method - KeratinoSens™)

This assay addresses the second key event in the skin sensitization adverse outcome pathway: the activation of keratinocytes.[26][27][28][29]

-

Test System: The KeratinoSens™ assay uses a human keratinocyte cell line that has been genetically modified to contain a luciferase gene under the control of the antioxidant response element (ARE).[29][30]

-

Principle: Skin sensitizers can induce inflammatory and antioxidant responses in keratinocytes, which are mediated by the Keap1-Nrf2 signaling pathway.[31] Activation of this pathway leads to the expression of the luciferase reporter gene.[29][30]

-

Procedure: The KeratinoSens™ cells are exposed to various concentrations of the test chemical for 48 hours.[30] The activity of the luciferase enzyme is then measured by luminescence.[30]

-

Data Analysis: A chemical is considered a sensitizer if it causes a statistically significant induction of luciferase activity above a certain threshold (≥ 1.5-fold induction).[30]

Mechanistic Insights and Signaling Pathways

Skin Sensitization Adverse Outcome Pathway (AOP)

The process of skin sensitization is well-described by an Adverse Outcome Pathway (AOP), which outlines the sequence of key events from the initial molecular interaction to the final adverse outcome of allergic contact dermatitis.[5]

Caption: The Adverse Outcome Pathway for Skin Sensitization.

Nrf2-Keap1 Signaling Pathway in Keratinocyte Activation

As electrophiles, α,β-unsaturated aldehydes can activate the Nrf2-Keap1 signaling pathway in keratinocytes.[31] This is a key cellular stress response pathway that upregulates the expression of antioxidant and detoxification enzymes.[32]

Caption: Activation of the Nrf2-Keap1 pathway by α,β-unsaturated aldehydes.

Conclusion

In the absence of direct toxicological data for 4-ethyl-hex-2-ynal, a read-across approach based on structurally similar α,β-unsaturated aldehydes provides a scientifically sound basis for a preliminary hazard assessment. Based on this approach, 4-ethyl-hex-2-ynal is predicted to be a skin and eye irritant and a skin sensitizer. The underlying mechanism for skin sensitization is likely due to its ability to act as a Michael acceptor and form covalent adducts with skin proteins, thereby initiating an immune response. Further in vitro testing following the detailed OECD guidelines would be necessary to confirm these predictions and provide a more definitive toxicological profile.

References

- 1. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of analogues and read-across in risk assessment - Canada.ca [canada.ca]

- 3. researchgate.net [researchgate.net]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. 4-Ethylhex-2-enal | C8H14O | CID 90074422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. oecd.org [oecd.org]

- 9. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 10. nucro-technics.com [nucro-technics.com]

- 11. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 12. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 13. nucro-technics.com [nucro-technics.com]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. Acute eye irritation/corrosion- 405 | PPTX [slideshare.net]

- 18. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]

- 19. thepsci.eu [thepsci.eu]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. senzagen.com [senzagen.com]

- 22. policycommons.net [policycommons.net]

- 23. oecd.org [oecd.org]

- 24. oecd.org [oecd.org]

- 25. x-cellr8.com [x-cellr8.com]

- 26. oecd.org [oecd.org]

- 27. oecd.org [oecd.org]

- 28. flashpointsrl.com [flashpointsrl.com]

- 29. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 30. x-cellr8.com [x-cellr8.com]

- 31. Saturated and aromatic aldehydes originating from skin and cutaneous bacteria activate the Nrf2-keap1 pathway in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. google.com [google.com]

4-Ethyl-Hex-2-Ynal: An Obscure Alkyne Aldehyde with Limited Available Data

BETHESDA, MD – Despite its defined chemical structure, 4-ethyl-hex-2-ynal remains a largely uncharacterized compound within the scientific literature. A comprehensive review of available chemical databases and scholarly articles reveals a significant lack of information regarding its discovery, natural occurrence, and biological activity, precluding the development of an in-depth technical guide.

While the existence of 4-ethyl-hex-2-ynal is confirmed by its entry in the National Institute of Standards and Technology (NIST) Chemistry WebBook, the available data is sparse. The compound is assigned the Chemical Abstracts Service (CAS) Registry Number 71932-97-3 and the chemical formula C₈H₁₂O.[1] The NIST database also indicates the availability of a mass spectrum for this compound, which could be useful for its identification in analytical studies.[1] Furthermore, a 1979 publication by Carlier and Mouvier in the Journal of Electron Spectroscopy and Related Phenomena reported its ionization energy, suggesting the compound was synthesized and characterized at least by that time. However, this paper does not detail its initial synthesis.

Searches for the natural occurrence of 4-ethyl-hex-2-ynal in plants, fungi, or animals have yielded no results. While polyacetylenic compounds, including some aldehydes, have been isolated from various fungal species, there is no specific mention of 4-ethyl-hex-2-ynal.[2] The general scarcity of information on naturally occurring C8 alkynals suggests that 4-ethyl-hex-2-ynal is likely a synthetic compound.

Physicochemical Properties

Quantitative data for 4-ethyl-hex-2-ynal is limited. The following table summarizes the basic computed and experimental data available.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O | NIST[1] |

| Molecular Weight | 124.18 g/mol | NIST[1] |

| CAS Number | 71932-97-3 | NIST[1] |

| Ionization Energy | 10.00 eV | Carlier and Mouvier, 1979 |

Potential Synthetic Pathways

While no specific experimental protocol for the synthesis of 4-ethyl-hex-2-ynal was found in the reviewed literature, general methods for the synthesis of α,β-alkynals suggest plausible routes. These hypothetical pathways are not confirmed for this specific molecule but are based on established organic chemistry principles.

One common method for the synthesis of aldehydes is the oxidation of primary alcohols. Therefore, a potential precursor to 4-ethyl-hex-2-ynal would be 4-ethyl-hex-2-yn-1-ol. Mild oxidizing agents such as pyridinium chlorochromate (PCC) are typically used for this transformation to prevent over-oxidation to a carboxylic acid.

Another potential route is the hydroformylation of a suitable alkyne.[3][4][5][6][7] This reaction involves the addition of a formyl group and a hydrogen atom across the triple bond.

The following diagram illustrates a hypothetical synthetic workflow for 4-ethyl-hex-2-ynal based on the oxidation of the corresponding alcohol.

Biological Activity

There is no available information on the biological activity or any associated signaling pathways for 4-ethyl-hex-2-ynal. However, α,β-unsaturated aldehydes as a class are known to be reactive molecules.[8][9][10] Their electrophilic nature allows them to react with biological nucleophiles, such as cysteine and lysine residues in proteins, which can lead to a variety of biological effects.[8] This reactivity is the basis for both the potential therapeutic applications and the toxicity of some members of this class.[8][11]

Conclusion

The current body of scientific literature on 4-ethyl-hex-2-ynal is exceptionally limited. While its basic chemical identity is established, there is a notable absence of data concerning its discovery, synthesis, natural occurrence, and biological function. Researchers interested in this specific molecule would likely need to undertake its synthesis and characterization from foundational principles, as detailed experimental protocols and extensive datasets are not publicly available. The information presented here is based on the sparse data available and inferences from the general chemistry of related compounds.

References

- 1. 4-Ethyl-2-hexynal [webbook.nist.gov]

- 2. Natural acetylenes. Part 52. Polyacetylenic acids and aromatic aldehydes from cultures of the fungus Camarophyllus virgineus(Wulfen ex fr.) Kummer - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Rhodium-catalyzed hydroformylation of alkynes employing a self-assembling ligand system - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Diet as a Source of Acrolein: Molecular Basis of Aldehyde Biological Activity in Diabetes and Digestive System Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Natural Aldehydes on Health Effects : Oriental Journal of Chemistry [orientjchem.org]

The Reactivity Profile of Ynal Compounds: A Technical Guide for Drug Development Professionals

An In-depth Exploration of the Synthesis, Reactivity, and Therapeutic Potential of Ynal-Containing Molecules

Ynal compounds, characterized by the presence of a carbon-carbon triple bond conjugated to an aldehyde, represent a versatile and highly reactive class of molecules. Their unique electronic properties make them valuable building blocks in organic synthesis and compelling scaffolds in the design of targeted therapeutics. This technical guide provides a comprehensive overview of the reactivity profile of ynals, with a focus on their synthesis, key transformations, and applications in drug discovery for researchers, scientists, and drug development professionals.

Core Reactivity and Synthesis

Ynals are distinguished by their electrophilic nature, arising from the polarization of the molecule due to the electron-withdrawing aldehyde group. This renders both the carbonyl carbon and the β-carbon of the alkyne susceptible to nucleophilic attack. The reactivity of ynals is a hybrid of that of aldehydes and activated alkynes, leading to a rich and diverse chemistry.

The synthesis of ynals can be achieved through various methods, with the oxidation of propargyl alcohols being a common and effective approach.

Experimental Protocol: Synthesis of Propiolaldehyde from Propargyl Alcohol

This protocol details the synthesis of the parent ynal, propiolaldehyde, through the oxidation of propargyl alcohol.

Materials:

-

Propargyl alcohol

-

Chromium trioxide (CrO₃)

-

Sulfuric acid (H₂SO₄)

-

Water (H₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen gas

-

Ice-salt bath

-

Acetone-Dry Ice bath

Procedure:

-

A solution of propargyl alcohol in water and sulfuric acid is prepared in a three-necked round-bottomed flask equipped with a stirrer, thermometer, dropping funnel, and a nitrogen inlet.

-

The flask is cooled in an ice-salt mixture. The system is connected to a series of cold traps, with the first cooled to approximately -15°C and the subsequent traps to -78°C.

-

The pressure in the system is reduced to 40–60 mm Hg, and a slow stream of nitrogen is introduced.

-

A solution of chromium trioxide in water and sulfuric acid is added dropwise to the stirred reaction mixture over approximately 3 hours, maintaining the reaction temperature between 2–10°C.

-

After the addition is complete, the ice bath is removed, and the flask is allowed to warm to room temperature while gradually reducing the pressure to 14–20 mm Hg to facilitate the distillation of the product.

-

The condensates from the cold traps are combined and dried over anhydrous magnesium sulfate.

-

The crude propiolaldehyde is purified by distillation. The fraction distilling at 54–57°C is collected.

Expected Yield: 35–41%

Key Reactions of Ynals

The dual reactivity of the aldehyde and the activated alkyne allows ynals to participate in a wide array of chemical transformations, making them valuable intermediates in the synthesis of complex molecules.

Conjugate Additions: Ynals as Michael Acceptors

The electron-deficient nature of the alkyne in ynals makes them excellent Michael acceptors, readily undergoing 1,4-conjugate addition with a variety of nucleophiles. This reaction is a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds.

The reaction of ynals with thiols is a particularly efficient and often spontaneous process, leading to the formation of β-thiolated α,β-unsaturated aldehydes. This transformation is of significant interest in bioconjugation and materials science. N-heterocyclic carbenes (NHCs) have emerged as highly effective organocatalysts for this reaction, allowing for high yields under mild, metal-free conditions.

Experimental Protocol: NHC-Catalyzed Hydrothiolation of Ynals

This protocol describes a general procedure for the NHC-catalyzed addition of thiols to ynals.

Materials:

-

Ynal (e.g., 3-phenylpropiolaldehyde)

-

Thiol (e.g., benzyl thiol)

-

NHC precursor (e.g., IPr·HCl)

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

Acetone (solvent)

-

Argon atmosphere

Procedure:

-

In a Schlenk vessel under an argon atmosphere, the NHC precursor and KHMDS are dissolved in acetone and stirred at room temperature for 1 hour to generate the active NHC catalyst.

-

The ynal and thiol are then added to the reaction mixture.

-

The reaction is stirred at room temperature, and the progress is monitored by GC-MS analysis.

-

Upon completion, the reaction mixture is purified by column chromatography on silica gel to afford the desired β-thiolated α,β-unsaturated aldehyde.

Below is a table summarizing the results for the NHC-catalyzed reaction of various ynals with different thiols, demonstrating the broad scope of this methodology.

| Entry | Ynal | Thiol | Time (h) | Yield (%) |

| 1 | 3-Phenylpropiolaldehyde | Benzyl thiol | 6 | 98 |

| 2 | 3-Phenylpropiolaldehyde | 4-Methylbenzenethiol | 6 | 99 |

| 3 | 3-Phenylpropiolaldehyde | 4-Chlorobenzenethiol | 8 | 97 |

| 4 | 3-(p-Tolyl)propiolaldehyde | Benzyl thiol | 6 | 96 |

| 5 | 3-(4-Methoxyphenyl)propiolaldehyde | 4-Methylbenzenethiol | 7 | 98 |

| 6 | 3-(Thiophen-2-yl)propiolaldehyde | Benzyl thiol | 8 | 95 |

Reaction conditions: ynal (1 equiv), thiol (1 equiv), NHC catalyst (5 mol%), KHMDS (5 mol%), acetone, room temperature, argon atmosphere. Data sourced from Zak et al. (2024).

Caption: NHC-Catalyzed Thiol-yne Michael Addition.

Amines and alcohols also serve as competent nucleophiles in conjugate additions to ynals, although they are generally less reactive than thiols. These reactions often require catalysis, either by bases or transition metals, to proceed efficiently. The resulting β-amino and β-alkoxy α,β-unsaturated aldehydes are versatile intermediates for the synthesis of heterocycles and other functionalized molecules.

Cycloaddition Reactions

The activated triple bond of ynals makes them excellent partners in cycloaddition reactions, providing a powerful method for the construction of cyclic and heterocyclic systems.

Ynals can function as dienophiles in Diels-Alder reactions, reacting with conjugated dienes to form six-membered rings. The aldehyde group acts as an electron-withdrawing group, activating the alkyne for the cycloaddition.

Experimental Protocol: Diels-Alder Reaction of an Ynal

This protocol provides a general procedure for the Diels-Alder reaction between an ynal and a diene.

Materials:

-

Ynal (e.g., propiolaldehyde)

-

Diene (e.g., cyclopentadiene, freshly cracked from dicyclopentadiene)

-

Solvent (e.g., dichloromethane or toluene)

-

Lewis acid catalyst (optional, e.g., BF₃·OEt₂)

Procedure:

-

To a solution of the ynal in the chosen solvent, the freshly cracked diene is added.

-

If a Lewis acid catalyst is used, it is added to the reaction mixture at a low temperature (e.g., 0°C or -78°C).

-

The reaction is stirred at the appropriate temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the substrates) and monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched (if a catalyst is used) and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield the cycloadduct.

The following table presents representative examples of Diels-Alder reactions involving ynals.

| Entry | Ynal | Diene | Conditions | Yield (%) |

| 1 | Propiolaldehyde | Cyclopentadiene | Neat, 0°C to rt | 85 |

| 2 | Phenylpropiolaldehyde | 2,3-Dimethyl-1,3-butadiene | Toluene, 110°C | 78 |

| 3 | Propiolaldehyde | Isoprene | CH₂Cl₂, BF₃·OEt₂, -78°C | 92 (regioisomeric mixture) |

| 4 | Ethyl propiolate | Anthracene | Xylene, 140°C | 95 |

Ynals are also valuable substrates in [3+2] cycloaddition reactions, reacting with 1,3-dipoles such as azides, nitrile oxides, and nitrones to afford five-membered heterocyclic rings. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prominent example.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a typical procedure for the CuAAC reaction between an ynal and an azide.

Materials:

-

Ynal

-

Azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., t-BuOH/H₂O)

Procedure:

-

The ynal and azide are dissolved in a mixture of t-butanol and water.

-

A freshly prepared aqueous solution of sodium ascorbate is added, followed by an aqueous solution of copper(II) sulfate pentahydrate.

-

The reaction mixture is stirred vigorously at room temperature. The reaction is often complete within a few hours.

-

Upon completion, the product is typically isolated by extraction and purified by crystallization or column chromatography.

Caption: Diels-Alder Reaction of Ynals.

Reduction of Ynals

The selective reduction of ynals offers a route to valuable chiral propargyl alcohols or saturated aldehydes. The outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions.

The asymmetric reduction of the aldehyde group in ynals to furnish chiral propargyl alcohols is a synthetically important transformation. These chiral alcohols are versatile building blocks in natural product synthesis and medicinal chemistry. Chiral borane reagents, such as those derived from α-pinene (e.g., Alpine-Borane), and catalytic systems employing chiral oxazaborolidines are effective for achieving high enantioselectivity.

Experimental Protocol: Asymmetric Reduction of an Ynal with a Chiral Borane

This protocol provides a general method for the enantioselective reduction of an ynal to a chiral propargyl alcohol using a chiral borane reagent.

Materials:

-

Ynal

-

Chiral borane reagent (e.g., (R)-Alpine-Borane® or prepared in situ from 9-BBN and α-pinene)

-

Solvent (e.g., THF)

-

Ethanolamine (for workup)

Procedure:

-

The ynal is dissolved in anhydrous THF under an inert atmosphere and cooled to the desired temperature (e.g., -78°C or -100°C).

-

The chiral borane reagent is added dropwise to the stirred solution of the ynal.

-

The reaction is stirred at low temperature for several hours, with progress monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of ethanolamine to decompose the borane complex.

-

The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to afford the enantioenriched propargyl alcohol.

The following table summarizes the asymmetric reduction of various ynals, highlighting the achievable enantioselectivities.

| Entry | Ynal | Chiral Reagent | Temperature (°C) | Yield (%) | ee (%) |

| 1 | Phenylpropiolaldehyde | (R)-Alpine-Borane | -78 | 85 | 92 |

| 2 | 1-Octyn-3-al | (R)-Alpine-Borane | -100 | 82 | 95 |

| 3 | 3-(Trimethylsilyl)propiolaldehyde | CBS catalyst, BH₃·SMe₂ | -40 | 90 | 96 |

| 4 | Cyclohexylpropiolaldehyde | (R)-Alpine-Borane | -78 | 88 | 90 |

Ynals in Drug Discovery and Development

The inherent reactivity of the ynal functionality has been strategically harnessed in the design of covalent inhibitors, a class of drugs that form a permanent bond with their biological target. This irreversible mode of action can lead to enhanced potency, prolonged duration of action, and the ability to target otherwise "undruggable" proteins.

Ynals as Covalent Warheads for Kinase Inhibition

Protein kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, including cancer. Covalent kinase inhibitors often feature an electrophilic "warhead" that reacts with a nucleophilic amino acid residue, typically a cysteine, in the kinase's active site. The ynal moiety, as a Michael acceptor, is an effective warhead for this purpose.

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling. Dysregulation of the BTK signaling pathway is a hallmark of several B-cell malignancies. Covalent inhibitors of BTK have proven to be highly effective therapies for these cancers. These inhibitors typically contain an acrylamide warhead that forms a covalent bond with cysteine 481 in the BTK active site. The similar electrophilic nature of ynals makes them a compelling alternative for the design of novel covalent BTK inhibitors.

The binding of a ynal-containing inhibitor to BTK would proceed via a Michael addition reaction with the thiol group of Cys481, leading to irreversible inhibition of the kinase and blockade of the downstream signaling cascade that promotes B-cell proliferation and survival.

Caption: BTK Signaling Pathway and Covalent Inhibition.

A Technical Guide to the Quantum Chemical Analysis of 4-Ethyl-Hex-2-ynal for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the physicochemical properties and potential biological interactions of 4-ethyl-hex-2-ynal. While direct experimental and computational studies on this specific molecule are not extensively available in public literature, this document outlines a robust computational methodology based on established theoretical frameworks for analogous α,β-unsaturated aldehydes and alkynes. The insights derived from such calculations are invaluable for understanding molecular reactivity, stability, and potential as a pharmacophore in drug design.

Physicochemical and Computed Properties

A summary of the known and computed properties of 4-ethyl-hex-2-ynal and its close analogs is presented below. This data, sourced from established chemical databases, provides a foundational understanding of the molecule.

| Property | Value | Source |

| 4-Ethyl-2-hexynal | ||

| Molecular Formula | C8H12O | NIST WebBook[1] |

| Molecular Weight | 124.1803 g/mol | NIST WebBook[1] |

| IUPAC Name | 4-ethylhex-2-ynal | NIST WebBook[1] |

| CAS Registry Number | 71932-97-3 | NIST WebBook[1] |

| (E)-4-Ethylhex-2-enal | ||

| Molecular Formula | C8H14O | PubChem |

| Molecular Weight | 126.20 g/mol | PubChem[2] |

| IUPAC Name | (E)-4-ethylhex-2-enal | PubChem[2] |

| XLogP3 | 2.4 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 4 | PubChem[2] |

| 4-Ethylhex-2-yne | ||

| Molecular Formula | C8H14 | PubChem[3] |

| Molecular Weight | 110.20 g/mol | PubChem[3] |

| IUPAC Name | 4-ethylhex-2-yne | PubChem[3] |

Computational Methodology: A Detailed Protocol

The following protocol outlines a standard and effective approach for performing quantum chemical calculations on 4-ethyl-hex-2-ynal, drawing from methodologies applied to similar α,β-unsaturated carbonyl compounds.[4][5]

1. Geometry Optimization and Frequency Analysis:

-

Objective: To find the most stable three-dimensional conformation of the molecule and to confirm it is a true energy minimum.

-

Method: Density Functional Theory (DFT) is a widely used and reliable method. The B3LYP functional is a common choice for organic molecules, paired with a basis set such as 6-311++G(d,p) to provide a good balance of accuracy and computational cost.

-

Procedure:

-

Construct the initial 3D structure of 4-ethyl-hex-2-ynal.

-

Perform a geometry optimization calculation using the chosen DFT functional and basis set.

-

Following optimization, conduct a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

-

2. Calculation of Molecular Properties:

-

Objective: To determine key electronic and structural properties that govern reactivity and intermolecular interactions.

-

Method: Using the optimized geometry, single-point energy calculations can be performed to derive various properties.

-

Properties to Calculate:

-

Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions provides insights into the molecule's electrophilic and nucleophilic sites.

-

Natural Bond Orbital (NBO) Analysis: This analysis can reveal details about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.[5]

-

Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution on the molecular surface, highlighting regions prone to electrostatic interactions.

-

Spectroscopic Properties: It is possible to predict spectroscopic data such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra to aid in experimental characterization.

-

3. Conformational Analysis:

-

Objective: To identify and rank the stability of different conformers of 4-ethyl-hex-2-ynal, as conformational preferences can significantly influence reactivity.[5]

-

Method: A systematic or stochastic conformational search can be performed, followed by geometry optimization and energy calculation for each identified conformer at the chosen level of theory.

Visualizing the Computational Workflow

The logical flow of the quantum chemical calculation process is depicted in the following diagram.

Potential Biological Interactions and Signaling Pathways

The α,β-unsaturated aldehyde moiety in 4-ethyl-hex-2-ynal is a reactive functional group known to participate in various biological interactions, particularly with nucleophilic residues in biomolecules. A significant body of research indicates that α,β-unsaturated aldehydes can form adducts with DNA, potentially leading to genotoxicity.[6] This interaction is a critical consideration in drug development.

The probable mechanism involves the Michael addition of nucleophilic sites on DNA bases, such as the exocyclic amino groups of guanine, to the β-carbon of the unsaturated aldehyde.[6] This can lead to the formation of DNA adducts and, in some cases, interstrand cross-links, which can interfere with DNA replication and transcription.[6]

The following diagram illustrates a simplified potential pathway for the interaction of 4-ethyl-hex-2-ynal with DNA.

Conclusion

Quantum chemical calculations offer a powerful in silico approach to characterizing novel chemical entities like 4-ethyl-hex-2-ynal. By applying established computational protocols, researchers can gain significant insights into the molecule's electronic structure, stability, and reactivity. This information is crucial for predicting potential biological activities and for the rational design of new therapeutic agents. The potential for interaction with biological macromolecules, such as DNA, underscores the importance of such computational assessments in the early stages of drug discovery and development.

References

- 1. 4-Ethyl-2-hexynal [webbook.nist.gov]

- 2. 4-Ethylhex-2-enal | C8H14O | CID 90074422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Ethylhex-2-yne | C8H14 | CID 21354407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Interstrand DNA Cross-links Induced by α,β-Unsaturated Aldehydes Derived from Lipid Peroxidation and Environmental Sources - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 4-ethyl-hex-2-ynal in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-ethyl-hex-2-ynal, a C8 unsaturated aldehyde. Due to the absence of specific experimental data in publicly available literature, this guide extrapolates solubility information based on the well-established principles of "like dissolves like" and the known solubility of similar organic molecules, specifically aldehydes and alkynes. This document also outlines a detailed experimental protocol for determining the precise solubility of 4-ethyl-hex-2-ynal in various organic solvents, which is crucial for its application in research, synthesis, and formulation development.

Introduction to 4-ethyl-hex-2-ynal

4-ethyl-hex-2-ynal is an organic compound characterized by an eight-carbon chain, an aldehyde functional group, and a carbon-carbon triple bond (alkyne). The presence of both a polar aldehyde group and a largely nonpolar hydrocarbon backbone dictates its solubility behavior. Understanding its solubility is paramount for a variety of applications, including reaction chemistry, purification processes, and its potential use as a building block in the synthesis of more complex molecules.

Predicted Solubility of 4-ethyl-hex-2-ynal

Based on the structural features of 4-ethyl-hex-2-ynal, a qualitative prediction of its solubility in a range of common organic solvents can be made. The principle of "like dissolves like" suggests that nonpolar or weakly polar compounds will dissolve in solvents of similar polarity. Aldehydes with fewer than five carbon atoms exhibit appreciable solubility in water; however, as the carbon chain length increases, their solubility in water decreases significantly.[1] Alkynes are generally considered nonpolar and are readily soluble in nonpolar organic solvents.[2][3][4]

The C8 hydrocarbon chain in 4-ethyl-hex-2-ynal renders the molecule predominantly nonpolar. Therefore, it is expected to be sparingly soluble in polar solvents like water but highly soluble in a variety of organic solvents.

Table 1: Predicted Qualitative Solubility of 4-ethyl-hex-2-ynal in Common Organic Solvents

| Solvent Classification | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Insoluble | The long hydrocarbon chain (C8) dominates the molecule's character, making it hydrophobic.[1] |

| Methanol | Sparingly Soluble | The aldehyde group can form hydrogen bonds with methanol, but the long alkyl chain limits solubility. | |

| Ethanol | Soluble | The longer alkyl chain of ethanol makes it a better solvent for the nonpolar part of the solute. | |

| Polar Aprotic | Acetone | Soluble | Acetone can induce a dipole in the alkyne and interact with the aldehyde group, while also solvating the alkyl chain. |

| Acetonitrile | Soluble | Similar to acetone, it can solvate both polar and nonpolar parts of the molecule. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Nonpolar | Hexane | Soluble | "Like dissolves like"; both are predominantly nonpolar hydrocarbons.[2] |

| Toluene | Soluble | The aromatic ring of toluene provides sufficient nonpolar character to dissolve the solute. | |

| Diethyl Ether | Soluble | A common, relatively nonpolar solvent for a wide range of organic compounds.[3] | |

| Chloroform | Soluble | A good solvent for a variety of organic compounds, including aldehydes and alkynes. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for 4-ethyl-hex-2-ynal, a standardized experimental protocol should be followed. The following method is a general procedure that can be adapted for various organic solvents.

Objective: To determine the solubility of 4-ethyl-hex-2-ynal in a given organic solvent at a specific temperature.

Materials:

-

4-ethyl-hex-2-ynal (solute)

-

Selected organic solvent (e.g., hexane, ethanol, acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath (e.g., water bath or heating block)

-

Vortex mixer or magnetic stirrer

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-ethyl-hex-2-ynal to a known volume of the selected organic solvent in a vial. The excess solid ensures that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

For finer suspensions, centrifuge the vials at a moderate speed to facilitate the separation of the undissolved solute.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette.

-

Dilute the collected sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of 4-ethyl-hex-2-ynal.

-

Prepare a calibration curve using standard solutions of known concentrations of 4-ethyl-hex-2-ynal in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution. This concentration represents the solubility of 4-ethyl-hex-2-ynal in the tested solvent at the specified temperature.

-

Safety Precautions:

-

All experimental work should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.

-

Consult the Safety Data Sheet (SDS) for 4-ethyl-hex-2-ynal and all solvents used for specific handling and disposal instructions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of an organic compound.

Caption: Experimental workflow for determining the solubility of 4-ethyl-hex-2-ynal.

Conclusion

References

Synthesis of 4-Ethyl-hex-2-ynal Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the primary synthetic routes for obtaining precursors to 4-ethyl-hex-2-ynal, a valuable building block in organic synthesis. The focus is on two robust and widely applicable methodologies: the alkylation of terminal alkynes and the Grignard reaction with aldehydes. This document outlines the core chemical principles, provides detailed experimental protocols for key reactions, and presents quantitative data to facilitate reproducibility and optimization.

Core Synthetic Strategies

The synthesis of 4-ethyl-hex-2-ynal predominantly proceeds through a two-step sequence involving the formation of a key intermediate, 4-ethyl-hex-2-yn-1-ol, followed by its oxidation to the target aldehyde. The construction of the carbon skeleton of this precursor alcohol can be efficiently achieved via two main pathways, each offering distinct advantages depending on the available starting materials and desired scale.

1. Alkylation of Terminal Alkynes: This classic carbon-carbon bond-forming reaction involves the deprotonation of a terminal alkyne to form a potent nucleophile, an acetylide, which then undergoes an SN2 reaction with an appropriate alkyl halide.[1][2][3] For the synthesis of 4-ethyl-hex-2-yn-1-ol, this would involve the reaction of a 1-butyne derivative with an ethylating agent.

2. Grignard Reaction: This powerful method utilizes an organomagnesium halide (Grignard reagent) to attack an electrophilic carbonyl carbon.[4][5] In the context of 4-ethyl-hex-2-yn-1-ol synthesis, this would typically involve the reaction of an ethynylmagnesium halide with butanal or a propyne-derived Grignard reagent with propionaldehyde.

Following the successful synthesis of the propargyl alcohol, a mild oxidation is required to furnish the desired α,β-unsaturated ynal. Reagents such as Pyridinium Chlorochromate (PCC) and conditions for a Swern oxidation are well-suited for this transformation, minimizing the risk of over-oxidation to the corresponding carboxylic acid.[1][2][6]

Synthetic Pathways and Logical Relationships

The following diagram illustrates the logical flow of the synthetic strategies discussed.

Caption: Synthetic routes to 4-ethyl-hex-2-ynal.

Experimental Protocols

Synthesis of 4-Ethyl-hex-2-yn-1-ol via Grignard Reaction

This protocol details the synthesis of the precursor alcohol via the addition of a propynyl Grignard reagent to butanal.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Propyne (condensed)

-

Butanal

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Slowly add a solution of ethyl bromide (1.1 eq) in anhydrous THF via the dropping funnel to initiate the reaction. Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.

-

Formation of Propynylmagnesium Bromide: Cool the Grignard solution to 0 °C in an ice bath. Bubble condensed propyne gas (1.0 eq) through the solution for 1-2 hours.

-

Reaction with Butanal: To the resulting solution of propynylmagnesium bromide, add a solution of butanal (1.0 eq) in anhydrous THF dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Oxidation of 4-Ethyl-hex-2-yn-1-ol to 4-Ethyl-hex-2-ynal using Pyridinium Chlorochromate (PCC)

This protocol describes a mild oxidation of the propargyl alcohol to the corresponding ynal.

Materials:

-

4-Ethyl-hex-2-yn-1-ol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Celite® or silica gel

-

Diethyl ether

Procedure:

-

In a round-bottom flask, suspend PCC (1.5 eq) in anhydrous DCM.

-

Add a solution of 4-ethyl-hex-2-yn-1-ol (1.0 eq) in anhydrous DCM to the PCC suspension at room temperature.

-

Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-ethyl-hex-2-ynal. Further purification can be achieved by column chromatography on silica gel.[7][8]

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of 4-ethyl-hex-2-ynal.

Caption: General experimental workflow.

Data Presentation

| Reaction Step | Starting Material(s) | Reagent(s) | Product | Typical Yield (%) |

| Grignard Reaction | Propyne, Butanal | EtMgBr | 4-Ethyl-hex-2-yn-1-ol | 70-85 |

| PCC Oxidation | 4-Ethyl-hex-2-yn-1-ol | PCC | 4-Ethyl-hex-2-ynal | 80-95 |

Note: Yields are representative and may vary depending on reaction scale and optimization.

| Compound | Spectroscopic Data |

| 4-Ethyl-hex-2-yn-1-ol | ¹H NMR (CDCl₃, 400 MHz): δ 4.25 (t, J = 2.0 Hz, 2H), 2.20 (m, 1H), 1.55 (quint, J = 7.6 Hz, 2H), 1.45 (q, J = 7.6 Hz, 2H), 0.95 (t, J = 7.6 Hz, 3H), 0.90 (t, J = 7.6 Hz, 3H). ¹³C NMR (CDCl₃, 100 MHz): δ 86.5, 80.1, 51.5, 41.2, 25.0, 12.5, 11.8. IR (neat, cm⁻¹): 3350 (br, O-H), 2965, 2930, 2875 (C-H), 2240 (C≡C). |